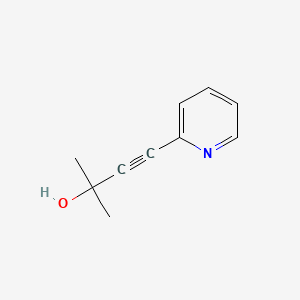
2-Pyridylhydroxymethanesulfonic acid
説明
2-Pyridylhydroxymethanesulfonic acid, also known as α-Hydroxy-2-pyridinemethanesulfonic acid, is a chemical compound with the molecular formula C6H7NO4S . It has a molecular weight of 189.19 . .
Molecular Structure Analysis
The molecular structure of 2-Pyridylhydroxymethanesulfonic acid consists of a pyridine ring attached to a hydroxymethanesulfonic acid group .Physical And Chemical Properties Analysis
2-Pyridylhydroxymethanesulfonic acid is a crystalline compound with a melting point range of 224-227 °C .科学的研究の応用
Catalyst in Synthesis of Arylbispyranylmethanes
2-Pyridylhydroxymethanesulfonic acid has been utilized in the synthesis of arylbispyranylmethane derivatives. This process involves a tandem Knoevenagel condensation and Michael addition procedure, offering benefits such as eco-friendliness, high efficiency, and simple operational procedures (Zolfigol et al., 2016).
Atmospheric Sulfur Dioxide Stabilization
The compound is used to stabilize atmospheric sulfur dioxide as hydroxymethanesulfonic acid. This method is comparable to other methods in terms of absorption, recovery efficiency, sensitivity, and precision. It also includes a novel ion chromatographic procedure for determining hydroxymethanesulfonate and sulfate in the same sample (Dasgupta et al., 1980).
Reagent in Ketone Synthesis
2-Pyridylhydroxymethanesulfonic acid derivatives have been used as reagents in the ketone synthesis from carboxylic acids and aromatic hydrocarbons. This process includes the dehydration from benzoic acid and aromatic hydrocarbons to yield benzophenones (Keumi et al., 1988).
Catalyst in Solvent-Free Synthesis
The compound has been applied as a catalyst in the solvent-free synthesis of various organic compounds. This application underlines its versatility and importance in eco-friendly and efficient chemical synthesis processes (Moosavi‐Zare et al., 2013).
Photolithography and Material Sciences
2-Pyridylhydroxymethanesulfonic acid derivatives are used in photolithography, particularly in the synthesis of photoacid generators (PAGs) for environmentally friendly applications. These PAGs catalyze the deprotection of various groups in chemically amplified resists used in photolithography (Ayothi et al., 2007).
Groundwater Remediation
The compound is instrumental in groundwater remediation, specifically in the oxidation of persistent organic pollutants. It shows potential in the in-situ remediation of groundwater, highlighting its significance in environmental science (Park et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2-Pyridylhydroxymethanesulfonic acid is not available, it’s generally recommended to handle chemical compounds with care, using appropriate personal protective equipment .
Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Pyridylhydroxymethanesulfonic acid available for further reading .
特性
IUPAC Name |
hydroxy(pyridin-2-yl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-3-1-2-4-7-5/h1-4,6,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUYDMFMNBZBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridylhydroxymethanesulfonic acid | |
CAS RN |
3343-41-7 | |
| Record name | α-HPMS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxypyridine-2-methanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3343-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-hydroxypyridine-2-methanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















